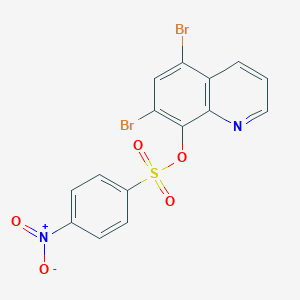![molecular formula C5H12Cl2N2 B3253650 2,5-Diazabicyclo[4.1.0]heptane dihydrochloride CAS No. 2253108-15-3](/img/structure/B3253650.png)
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride
概要
説明
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride is a bicyclic organic compound with the molecular formula C5H10N2.2ClH. It is a chiral molecule that can exist as an enantiomerically pure racemic mixture or as a single enantiomer. This compound is known for its unique structure and reactivity, making it valuable in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of strong bases and specific reaction temperatures to ensure the formation of the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use agents like potassium permanganate or chromium trioxide, while reduction reactions might involve hydrogen gas or metal hydrides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学的研究の応用
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of cyclopropane derivatives and other complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and other biological processes.
作用機序
The mechanism by which 2,5-Diazabicyclo[4.1.0]heptane dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar reactivity but different structural features.
2,5-Diazabicyclo[3.1.0]hexane: A related compound with a smaller ring structure.
2,5-Diazabicyclo[4.1.0]octane: A compound with a larger ring structure and different chemical properties.
Uniqueness
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .
特性
IUPAC Name |
2,5-diazabicyclo[4.1.0]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-2-7-5-3-4(5)6-1;;/h4-7H,1-3H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHYSGZDWYNCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC2N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3253642.png)
![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3253648.png)

![2-(Methylthio)benzo[cd]indole](/img/structure/B3253673.png)
![(1S,3R,6S,8R,11S,15S,16R)-N,7,7,12,16-Pentamethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine](/img/structure/B3253674.png)
![4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole](/img/structure/B3253678.png)
